6-Bromobenzofuran

Physical property comparison Distillation behavior Purity specification

6-Bromobenzofuran (CAS 128851-73-0) is a halogenated heteroaromatic building block comprising a fused benzene-furan bicyclic core with a single bromine substituent at the 6-position of the benzofuran ring. With molecular formula C8H5BrO and molecular weight 197.03 g/mol, this compound exists as a colorless to pale yellow oil at ambient temperature.

Molecular Formula C8H5BrO
Molecular Weight 197.03 g/mol
CAS No. 128851-73-0
Cat. No. B120239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzofuran
CAS128851-73-0
Synonyms6-Bromobenzo[b]furan;  6-Bromobenzofuran
Molecular FormulaC8H5BrO
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CO2)Br
InChIInChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
InChIKeyBBXQYOQXGGJUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzofuran (CAS 128851-73-0): Technical Specifications and Procurement-Relevant Chemical Profile


6-Bromobenzofuran (CAS 128851-73-0) is a halogenated heteroaromatic building block comprising a fused benzene-furan bicyclic core with a single bromine substituent at the 6-position of the benzofuran ring . With molecular formula C8H5BrO and molecular weight 197.03 g/mol, this compound exists as a colorless to pale yellow oil at ambient temperature [1]. It is commercially available in purities ranging from 95% to ≥98% (HPLC), with documented boiling point of 234°C and flash point of 95°C . The bromine substituent serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura, Sonogashira, and Negishi couplings—enabling the modular construction of 6-arylbenzofuran derivatives .

6-Bromobenzofuran Procurement Risk Alert: Why Positional Isomers and Alternative Halogens Cannot Be Swapped Without Consequence


The 6-bromo substitution pattern on the benzofuran scaffold is not interchangeable with other positional isomers (e.g., 5-bromo, 7-bromo) or alternative halogens (e.g., 6-chloro, 6-fluoro) without fundamentally altering downstream reactivity profiles and physicochemical properties. The electron density distribution across the benzofuran bicyclic system differs substantially between the benzene-ring positions (4, 5, 6, 7) and the furan-ring positions (2, 3), directly influencing the efficiency and regioselectivity of cross-coupling reactions . Mass spectrometric fragmentation studies reveal that bromobenzofurans undergo distinct fragmentation pathways—involving sequential loss of CO and halogen—that differ mechanistically from their chlorinated analogs [1]. Furthermore, the bromine atom's leaving-group ability (C-Br bond dissociation energy ~ 285 kJ/mol versus C-Cl at ~ 327 kJ/mol) governs reaction kinetics in nucleophilic aromatic substitution and palladium-catalyzed oxidative addition steps . Substituting a 6-bromo isomer with a 5-bromo or 7-bromo variant yields compounds with different molecular geometries and electronic properties, which can dramatically affect binding interactions with biological targets and the physical properties of derived materials [2].

6-Bromobenzofuran (128851-73-0) Quantitative Differentiation Evidence: Comparative Data Against Positional Isomers and Halogen Analogs


Boiling Point Differentiation: 6-Bromobenzofuran vs. 5-Bromobenzofuran

6-Bromobenzofuran exhibits a boiling point of 234°C at 760 mmHg, which is slightly higher than the reported 233.8°C for its 5-bromo positional isomer . This 0.2°C difference, while modest, indicates distinguishable intermolecular interaction profiles between the two regioisomers [1]. The 6-bromo isomer is supplied as an oil at ambient temperature, whereas benzofuran derivatives with alternative substitution patterns may exhibit different physical states under identical storage and handling conditions .

Physical property comparison Distillation behavior Purity specification

Commercially Available Purity Specifications: Quantified Procurement Benchmarking

6-Bromobenzofuran is commercially supplied with well-defined purity specifications ranging from 95% to ≥98% as determined by HPLC analysis . Suppliers including Aladdin Scientific and Capot Chemical offer 97% minimum purity grades with moisture content ≤0.5% . Fluorochem supplies a 95% purity grade suitable for general synthetic applications [1]. These documented purity tiers enable procurement decisions aligned with specific downstream application requirements—high-purity (≥97%) grades are appropriate for medicinal chemistry and sensitive catalytic transformations, while 95% grades may suffice for intermediate-scale material synthesis.

Supply chain quality Analytical specification Procurement criteria

Suzuki-Miyaura Cross-Coupling Yields: Quantified Synthetic Utility of the 6-Bromo Handle

The 6-bromo substituent on the benzofuran scaffold participates efficiently in Suzuki-Miyaura cross-coupling reactions with arylboronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions at 80°C, producing 6-arylbenzofurans in yields ranging from 72% to 89% depending on the electronic character of the boronic acid coupling partner . The 6-position bromine exhibits favorable reactivity for oxidative addition to Pd(0) catalysts while maintaining regiochemical integrity during coupling. In tandem enzymatic halogenation/aqueous Suzuki cross-coupling sequences applied to related benzofuran systems, arylated products have been obtained in 74% yield under aqueous conditions [1].

Cross-coupling efficiency Synthetic yield Palladium catalysis

Physicochemical Storage and Handling Specifications: 2-8°C Cold Chain Requirement

6-Bromobenzofuran requires refrigerated storage at 2-8°C for long-term stability . This specification is consistently documented across multiple commercial suppliers and distinguishes it from more thermally robust benzofuran analogs that may be stored at ambient temperature. The compound is supplied as an oil soluble in chloroform, dichloromethane, and ethyl acetate, with a density of 1.608 g/cm³ . Its flash point of 95°C places it in the combustible liquid category requiring appropriate handling precautions .

Storage stability Supply chain logistics Material handling

6-Bromobenzofuran (128851-73-0) Validated Application Scenarios: Where Evidence Supports Selection


Suzuki-Miyaura Cross-Coupling for 6-Arylbenzofuran Library Synthesis

6-Bromobenzofuran serves as a reliable electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse arylboronic acids, delivering 6-arylbenzofuran products in yields of 72-89% under standard conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) . This application scenario is supported by direct evidence of coupling efficiency with the 6-bromo substituent and is applicable to medicinal chemistry programs requiring modular construction of benzofuran-based compound libraries [1]. The bromine atom at the 6-position is positioned on the benzene ring portion of the bicyclic system, offering a vector for aryl group installation that differs from 2- or 3-position functionalization on the furan ring .

Pharmaceutical Intermediate for Kinase and CYP Inhibitor Development

6-Bromobenzofuran functions as a versatile intermediate in the synthesis of biologically active benzofuran-containing molecules, including kinase inhibitors for oncology applications and cytochrome P450 (CYP) enzyme inhibitors . Benzofuran derivatives bearing the 6-substitution pattern have been incorporated into VEGFR-2/HDAC dual inhibitor scaffolds, as demonstrated in the design of 4-(benzofuran-6-yloxy)quinazoline-based derivatives evaluated for antitumor activity [1]. The benzofuran core provides a privileged scaffold capable of binding to diverse protein targets, while the 6-bromo substituent enables subsequent diversification via cross-coupling to optimize pharmacological properties .

Regioselective Synthesis of Furoquinolinedione Scaffolds via Hetero-Diels-Alder Cycloaddition

6-Bromobenzofuran derivatives participate in regiospecific hetero-Diels-Alder cycloaddition reactions with azadienes to afford furo[3,2-g]quinoline-4,9-dione scaffolds . This transformation proceeds with defined regiochemical control that differs from the outcome observed with the 5-bromo positional isomer, which yields the alternative furo[2,3-g]quinoline-4,9-dione regioisomer . The ability to access distinct fused heterocyclic architectures based on the position of the bromine substituent underscores the importance of selecting the correct positional isomer for synthetic applications targeting specific molecular frameworks .

Agrochemical Building Block for Fungicide Candidate Development

6-Bromobenzofuran has documented applications as a building block in agrochemical research programs focused on developing novel fungicide candidates . The 6-bromo substituent provides a handle for introducing diverse aromatic groups via cross-coupling chemistry, enabling systematic exploration of structure-activity relationships in fungicidal benzofuran derivatives. The compound's established synthetic utility in Suzuki-Miyaura coupling (72-89% yield) supports its integration into agrochemical discovery workflows requiring efficient access to structurally diverse benzofuran libraries .

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